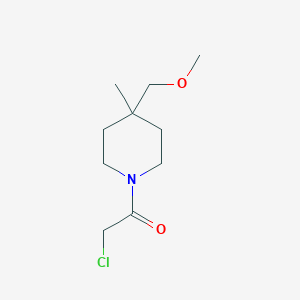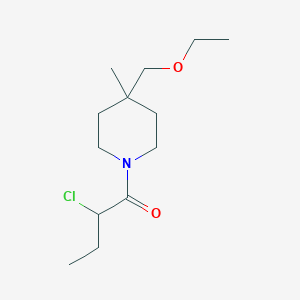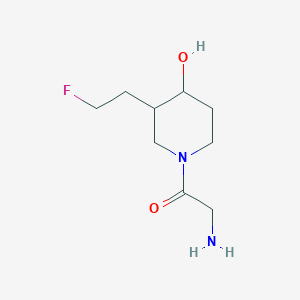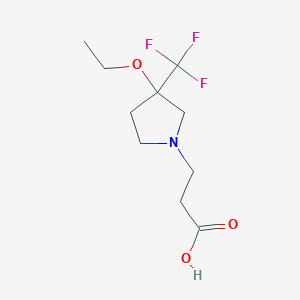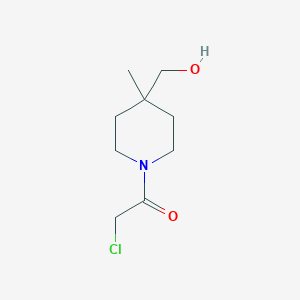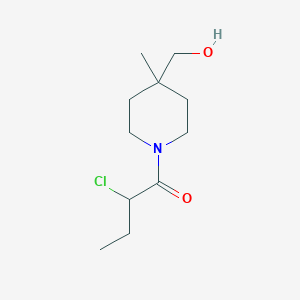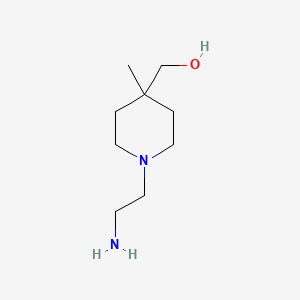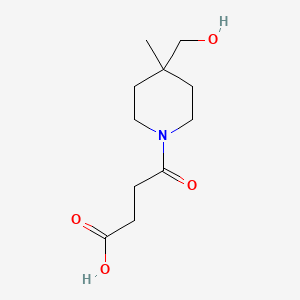
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (3-AMTFP) is an organic compound with a unique combination of physical and chemical properties that make it a useful compound for scientific research. 3-AMTFP can be synthesized from a variety of starting materials and is used in a wide range of scientific applications, from drug discovery and development to laboratory studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The trifluoromethyl-containing building block in the compound has been utilized in the preparation of trifluoromethyl-substituted aminopyrroles. This is achieved through a 2H-azirine ring expansion strategy, showcasing its role in complex organic synthesis processes (Khlebnikov et al., 2018).
Pharmacological Characterization : A study on κ-opioid receptor antagonists identified 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, related to the query compound, showing potential for treating depression and addiction disorders. This demonstrates the significance of similar compounds in medical research (Grimwood et al., 2011).
Chemical Properties and Applications
Chemoselective Synthesis : A study describes a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the versatility of trifluoromethylated compounds in creating a variety of chemically significant derivatives (Aquino et al., 2015).
Metal Complexes and Catalysis : The compound's derivatives have been used in the synthesis of Palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins. This illustrates its application in catalysis and metal complex formation (Zulu et al., 2020).
Biomedical and Biochemical Research
Antimicrobial Activity : Research on 4-Pyrrolidin-3-cyanopyridine Derivatives, structurally related to the query compound, showed significant antimicrobial activity against various bacteria, indicating the potential of such compounds in antibacterial research (Bogdanowicz et al., 2013).
Enantioselective Reactions : The compound's derivative, (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, was identified as an effective enantioselective fluorodehydroxylating agent, underlining its importance in creating stereoselectively pure chemical entities (Hann & Sampson, 1989).
Biochemical Modifications : A study focusing on the structural modifications of a 3-methoxy-2-aminopyridine compound, closely related to the query chemical, highlighted efforts to mitigate safety risks such as mutagenic potential and drug-drug interaction, underscoring the relevance of such compounds in drug development (Palmer et al., 2012).
Propiedades
IUPAC Name |
3-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-16-8(9(10,11)12)3-5-14(6-8)7(15)2-4-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIKMPOUOLBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



